

N-Boc-N-bis(PEG3-OH) solid-phase peptide synthesis SPPS

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Compound Focus: N-Boc-N-bis(PEG3-OH)

CAS No.: 2093154-01-7

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Application Notes for N-Boc-N-bis(PEG3-OH) in SPPS

N-Boc-N-bis(PEG3-OH) is a multifunctional branching PEG linker that introduces orthogonally protected amine functionality and improves the physicochemical properties of synthetic peptides [1] [2]. Its core structure features a central tertiary amine protected by a Boc group and two terminal hydroxyl groups, each connected via triethylene glycol (PEG3) spacers [1].

Key Characteristics and Strategic Advantages

The table below summarizes the core characteristics and strategic benefits of incorporating this linker into SPPS:

Aspect	Description & Rationale
Core Structure	Central Boc-protected tertiary amine with two PEG3 arms terminated in hydroxyl groups [1].
Molecular Weight	469.57 g/mol [1].

Aspect	Description & Rationale
Key Feature	Orthogonal reactivity: The Boc-protected amine is stable during peptide chain elongation and can be selectively deprotected later [1].
Role in SPPS	Serves as a branching point on the peptide backbone, enabling the synthesis of complex, multivalent peptide architectures [3].
PEG Advantages	Improved solubility of growing peptide-resin, reduced aggregation , and enhanced flexibility that can improve folding and yield [1] [2].
Primary Applications	Construction of branched peptides, peptide dendrimers, site-specific conjugation of probes/drugs, and polymer-peptide hybrids [1].

Boc Chemistry in SPPS: Strategic Context

The Boc protecting group is a cornerstone of orthogonality in synthetic chemistry. Its stability towards bases and nucleophiles, coupled with its clean removal under mild acidic conditions, makes it ideal for complex syntheses [4]. In SPPS, Boc chemistry traditionally employs a Boc/Bzl (benzyl) protection scheme, where side chains are protected with acid-labile benzyl-based groups [5] [6]. While the final cleavage and global deprotection in traditional Boc SPPS require strong acids like HF, the Boc group itself can be removed with milder acids like TFA. This property is leveraged when **N-Boc-N-bis(PEG3-OH)** is used as a modular component within a more common Fmoc/tBu strategy, allowing for selective deprotection without affecting side-chain protecting groups [4] [5].

Detailed Experimental Protocols

Protocol A: Loading **N-Boc-N-bis(PEG3-OH)** onto a Solid Support

This protocol describes anchoring the linker to a resin via its hydroxyl groups.

- **Resin:** Wang resin (for a final peptide acid) or 2-Chlorotriyl Chloride (2-CTC) resin [6].
- **Reagents:** **N-Boc-N-bis(PEG3-OH)**, Anhydrous DCM/DMF, Diisopropylethylamine (DIPEA), Disuccinimidyl carbonate (DSC), DMAP [6].

Procedure:

- **Resin Swelling:** Swell 100 mg of Wang resin in 5 mL of anhydrous DCM for 30 minutes with gentle agitation. Filter and wash with DMF.
- **Activation of Hydroxyls:** In a separate vessel, dissolve **N-Boc-N-bis(PEG3-OH)** (1.2 equiv. relative to resin loading) and DSC (2.5 equiv.) in anhydrous DMF. Add a catalytic amount of DMAP (0.1 equiv.) and stir for 15 minutes.
- **Coupling to Resin:** Add the activated linker solution to the swollen resin. Add DIPEA (2.0 equiv.) to the reaction mixture and agitate for 4-6 hours at room temperature.
- **Capping:** Filter the reaction mixture and wash the resin thoroughly with DMF and DCM. Cap any unreacted hydroxyl sites on the resin by treating with a mixture of DCM/acetic anhydride/DIPEA (80:15:5) for 20 minutes [6].
- **Washing and Drying:** Wash the resin sequentially with DCM, iPrOH, and MeOH. Dry the resin under vacuum and determine the loading capacity via Boc deprotection and Fmoc determination tests [6].

Protocol B: Deprotection of the N-Boc Group On-Resin

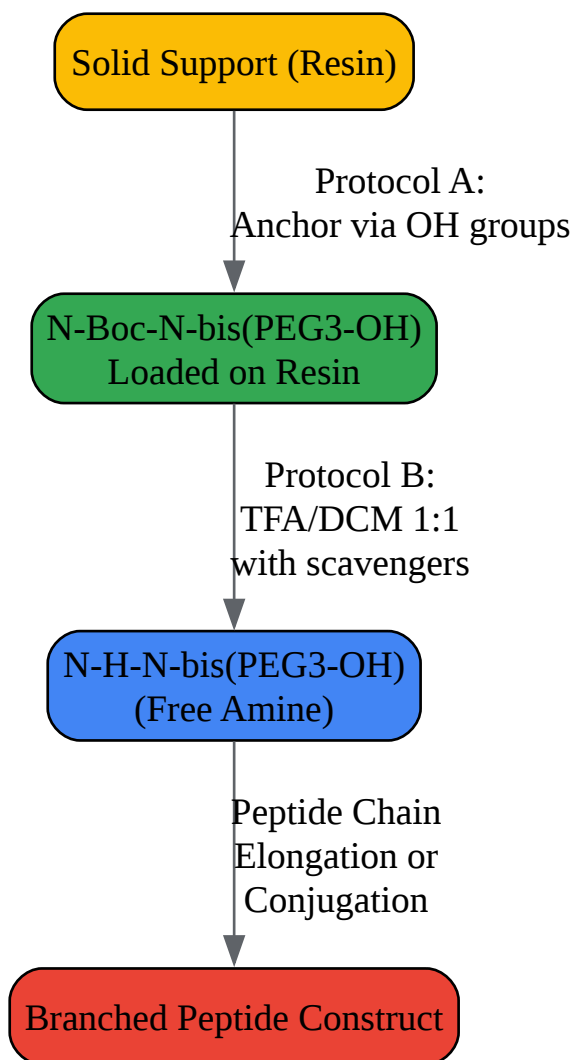
This step reveals the central amine for further peptide chain elongation or conjugation.

- **Reagents:** Deprotection cocktail (TFA:DCM = 1:1, v/v), Scavengers (e.g., triisopropylsilane), Anhydrous DCM, DIPEA [4] [6].

Procedure:

- **Swelling:** Swell the linker-loaded resin (from Protocol A) in DCM for 15 minutes.
- **Boc Deprotection:** Drain the DCM and treat the resin with the TFA/DCM (1:1) cocktail (5 mL per 100 mg resin). Add 2.5% (v/v) of scavengers to sequester the reactive *tert*-butyl cations and prevent alkylation side reactions [4]. Agitate the mixture for 30-45 minutes.
- **Neutralization:** Filter and wash the resin extensively with DCM, then DMF. Neutralize the free amine by treating with a solution of DIPEA in DCM/DMF (5%, v/v) for 10 minutes [6].
- **Washing:** Wash the resin thoroughly with DMF before proceeding to the next coupling cycle.

The following diagram illustrates the core workflow of deprotecting and functionalizing **N-Boc-N-bis(PEG3-OH)** on a solid support:



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Protocol C: Final Cleavage and Global Deprotection

This procedure cleaves the synthesized peptide from the resin and removes all acid-labile protecting groups.

- **Reagents:** Trifluoroacetic Acid (TFA), Water, Triisopropylsilane (TIS), Diethyl ether [6].

Procedure:

- **Cleavage Cocktail:** Prepare a cleavage cocktail with the ratio TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Chill the mixture in an ice bath.
- **Cleavage Reaction:** Add the chilled cleavage cocktail (5 mL per 100 mg of peptide-resin) to the dry resin. Agitate the mixture at room temperature for 2-3 hours.

- **Precipitation and Isolation:** Filter the TFA solution into a clean tube. Concentrate the filtrate under a stream of nitrogen or by rotary evaporation. Precipitate the crude peptide by adding cold methyl *tert*-butyl ether (MTBE). Centrifuge to pellet the peptide and wash twice with fresh cold MTBE [6].
- **Purification:** Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and purify by preparatory HPLC. Characterize the final product using analytical HPLC and mass spectrometry.

Practical Considerations and Troubleshooting

- **Scavengers are Crucial:** Always include scavengers like TIS, anisole, or thiophenol during Boc deprotection to prevent alkylation of nucleophilic residues (e.g., Trp, Met, Cys) by the *tert*-butyl cation [4].
- **Solubility Enhancement:** The PEG chains significantly improve the swelling and solvation of the resin, which is particularly beneficial for synthesizing hydrophobic or aggregation-prone peptide sequences [1].
- **Handling and Storage:** Store **N-Boc-N-bis (PEG3-OH)** at -20°C in a sealed, desiccated container. The compound is hygroscopic [1].

Summary of Quantitative Data

The table below consolidates key quantitative information for quick reference:

Parameter	Specification	Reference
Molecular Weight	469.57 g/mol	[1]
Chemical Formula	C ₂₁ H ₄₃ NO ₁₀	[1]
Purity	≥95%	[1]
Boc Deprotection Time	30 - 45 minutes	[6]
Boc Deprotection Reagent	TFA/DCM (1:1 to 50% TFA)	[4] [6]
Final Cleavage Reagent	TFA/H ₂ O/TIS (95:2.5:2.5)	[6]
Storage Condition	-20°C, desiccated	[1]

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